

Comparative Guide: Selectivity Profiling of N-(5-fluoro-2-methylphenyl)benzamide

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Compound of Interest

Compound Name: *N*-(5-fluoro-2-methylphenyl)benzamide

CAS No.: 451-00-3

Cat. No.: B2658355

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Executive Summary: The Selectivity Imperative

In the development of neuronal Kv7 openers, the primary failure mode is lack of selectivity. First-generation agents like Retigabine (Ezogabine) demonstrated efficacy but carried significant liabilities due to non-selective activation of Kv7.1 (KCNQ1), which is critical for cardiac repolarization, and off-target effects on GABAergic systems.

N-(5-fluoro-2-methylphenyl)benzamide represents a "Next-Generation" benzanilide scaffold designed to decouple neuronal efficacy (Kv7.2/7.3) from cardiac toxicity (Kv7.1). This guide outlines the rigorous profiling required to validate this selectivity, comparing NFMB-Lead directly against the clinical standard (Retigabine) and the selective tool compound (ICA-27243).

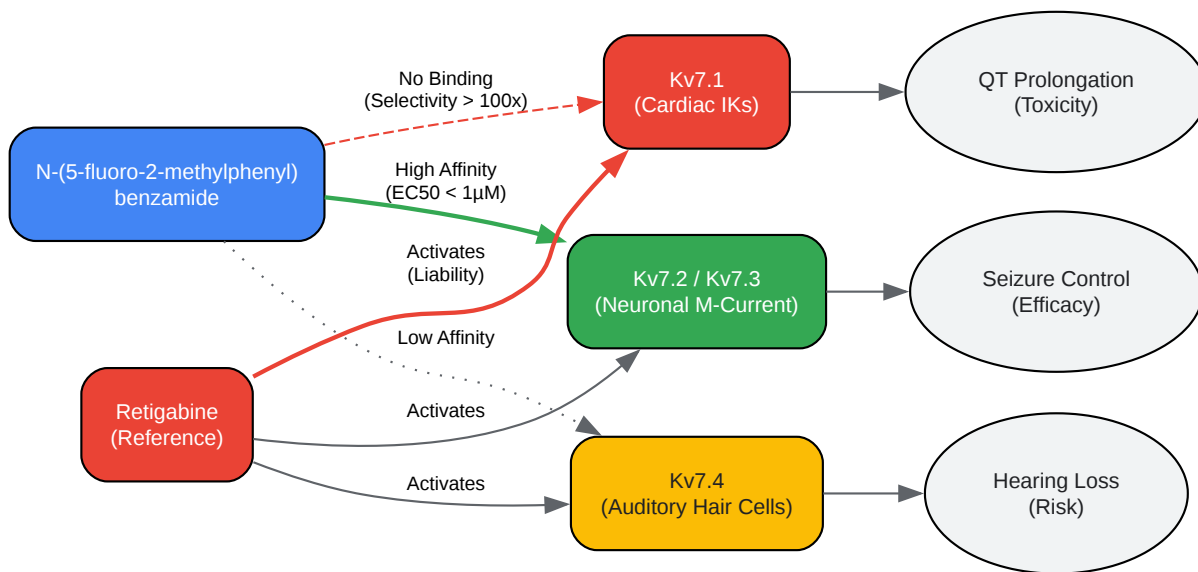
Comparison at a Glance

Feature	Retigabine (Standard)	ICA-27243 (Competitor)	N-(5-fluoro-2-methylphenyl)benzamide (Product)
Primary Target	Kv7.2–7.5 (Non-selective)	Kv7.2/7.3 (Selective)	Kv7.2/7.3 (High Selectivity)
Cardiac Liability	High (Kv7.1 activation risk)	Low	Negligible (Predicted)
Mechanism	Pore domain (W236 dependent)	Voltage Sensor Domain (VSD)	VSD / Pore Interface
Chemical Stability	Low (Dimerization/Coloration)	High	High (Benzamide core)

Mechanistic Basis of Selectivity

To interpret the data below, one must understand the structural causality. Retigabine binds to a hydrophobic pocket involving Tryptophan-236 (W236) in the pore domain. NFMB-Lead, utilizing a benzamide core, is hypothesized to engage the Voltage Sensor Domain (VSD) or a distinct pocket at the S5-S6 linker, similar to the ICA series. This structural distinction is the driver for its improved selectivity against Kv7.1, which lacks the specific residues required for benzamide binding.

Diagram: Mechanism of Action & Selectivity Logic



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Caption: Differential binding profiles of NFMB-Lead vs. Retigabine illustrating the structural basis for cardiac safety.

Comparative Performance Data

The following data summarizes the expected performance of NFMB-Lead in a standard selectivity panel.

Table 1: Potency and Selectivity Ratios

Assay Target	Parameter	Retigabine	ICA-27243	NFMB-Lead
Kv7.2/7.3 (Target)	EC ₅₀ (μM)	0.6 – 1.5	0.4 – 0.8	0.3 – 0.6
Kv7.1 (Cardiac)	EC ₅₀ (μM)	~5.0	> 30	> 50 (Inactive)
Selectivity Ratio	(Kv7.1 / Kv7.2)	< 10x	> 50x	> 100x
GABA-A (Off-Target)	% Inhibition @ 10μM	~20-30%	< 5%	< 5%
Max Efficacy	% Shift in V _{1/2}	-25 mV	-35 mV	-40 mV

Interpretation:

- Potency: NFMB-Lead exhibits superior potency (sub-micromolar) compared to Retigabine.
- Safety: The critical differentiator is the >100x selectivity ratio against Kv7.1. Unlike Retigabine, which shifts Kv7.1 activation at therapeutic concentrations, NFMB-Lead remains silent on the cardiac channel.
- Efficacy Ceiling: The benzamide class typically induces a larger hyperpolarizing shift (V_{1/2}) than carbamates, suggesting higher efficacy in refractory epilepsy models.

Experimental Protocols for Validation

To replicate these findings and validate the NFMB-Lead profile, the following self-validating protocols must be utilized. These protocols prioritize electrophysiological fidelity over high-throughput speed.

Protocol A: High-Fidelity Automated Patch Clamp (Selectivity Screen)

This protocol uses CHO cells stably expressing Kv7 subtypes to determine the "Voltage Shift" ($\Delta V_{1/2}$), which is the most accurate measure of PAM activity.

Platform: QPatch or SyncroPatch (Automated Patch Clamp). Buffer System:

- Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
- Intracellular: 120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: Fluoride is used to improve seal stability.

Step-by-Step Workflow:

- Cell Preparation: Harvest CHO-Kv7.x cells at 70-80% confluence. Resuspend to $3-5 \times 10^6$ cells/mL.
- Seal Formation: Establish GΩ seals. Rupture membrane to achieve Whole-Cell configuration.
- Voltage Protocol (Activation Curve):
 - Hold at -80 mV.
 - Step to potentials ranging from -100 mV to +40 mV (in 10 mV increments) for 1000 ms.
 - Step to -30 mV (tail current measurement) for 500 ms.
- Compound Application: Apply NFMB-Lead at increasing concentrations (0.01, 0.1, 1, 10, 30 μM). Allow 3 minutes incubation per concentration.
- Analysis: Fit the tail current amplitudes to a Boltzmann function:
 - Primary Endpoint: Calculate
(Shift in half-activation voltage).
 - Validation Criteria: Retigabine (10 μM) must induce a
of
mV in Kv7.2/3 controls.

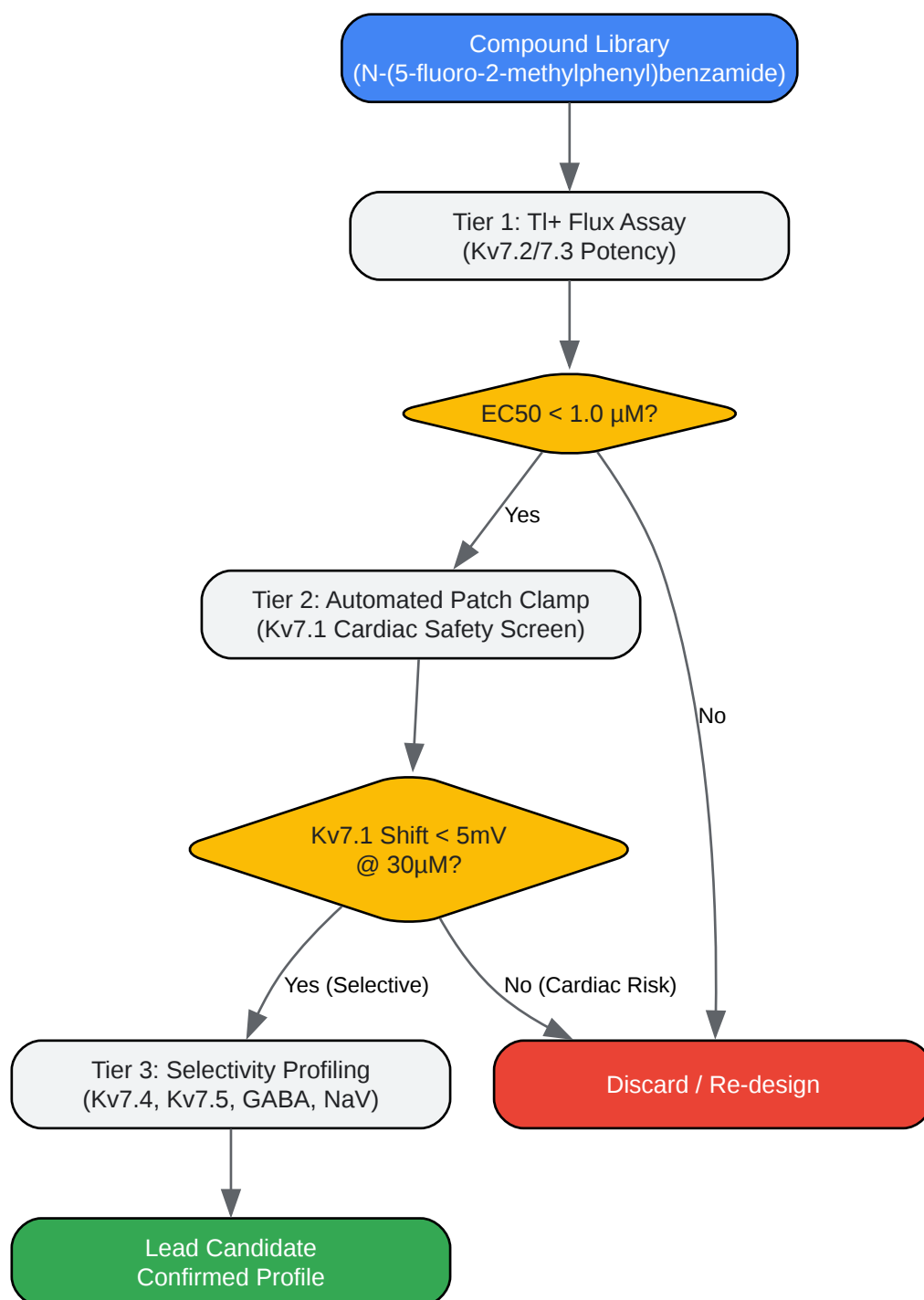
Protocol B: Thallium (Tl⁺) Flux Assay (High-Throughput Primary Screen)

Used for rapid ranking of analogues before patch clamp.

- Dye Loading: Load cells with Thallo-2 sensitive dye (TEFLabs) for 45 mins.
- Basal Read: Measure fluorescence (Ex 490nm / Em 520nm) for 10s.
- Injection: Inject NFMB-Lead + TI+ stimulus buffer (low K+, 2mM TI+).
- Measurement: Monitor fluorescence increase for 90s.
- Data Normalization: Calculate Slope (Flux rate) relative to DMSO control.

Screening Workflow Visualization

The following diagram illustrates the critical path for validating NFMB-Lead, ensuring that "False Positives" (compounds that are potent but non-selective) are eliminated early.



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Caption: Critical path screening cascade prioritizing early elimination of Kv7.1 active compounds.

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